1,4-Dinitrobutane-2,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dinitrobutane-2,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O6/c7-3(1-5(9)10)4(8)2-6(11)12/h3-4,7-8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHISWDOXUYNHSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C[N+](=O)[O-])O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Dinitrobutane 2,3 Diol
The primary and well-documented method for the synthesis of 1,4-dinitrobutane-2,3-diol involves the condensation reaction between nitromethane (B149229) and glyoxal (B1671930) nih.gov. This reaction serves as a foundational route to obtaining the target diol, which can subsequently be utilized as a precursor in the synthesis of other compounds, such as (1E,3E)-1,4-dinitro-1,3-butadiene nih.gov.
The synthesis is typically carried out by reacting nitromethane with an aqueous solution of glyoxal. The reaction conditions, including temperature and the use of a basic catalyst, are crucial for facilitating the condensation process. Following the reaction, acidification of the mixture is performed to neutralize the catalyst and aid in the isolation of the product nih.gov. Various extraction techniques have been explored to isolate the this compound from the aqueous reaction mixture, with solvents like nitromethane, toluene, or diethyl ether being tested nih.gov.
A key intermediate in the further application of this compound is its acylated derivative, 2,3-diacetoxy-1,4-dinitrobutane. This is achieved through an acylation process, for instance, by using acetyl chloride in glacial acetic acid nih.gov. This subsequent reaction highlights the utility of this compound as a building block in organic synthesis nih.gov.
Reaction Scheme:
Table 1: Reactants and Conditions for the Synthesis of this compound
| Reactant | Role | Key Considerations |
| Glyoxal | Starting Material | Typically used as an aqueous solution. |
| Nitromethane | Starting Material | Provides the nitroethane units. |
| Basic Catalyst | Catalyst | Facilitates the condensation reaction. |
| Acid | Neutralizing Agent | Used to acidify the mixture post-reaction. |
| Extraction Solvent | Purification | Various solvents can be used for product isolation. nih.gov |
Exploration of Alternative Synthetic Routes if Documented
Based on the available scientific literature, the condensation reaction between nitromethane (B149229) and glyoxal (B1671930) stands as the principal documented synthetic route for 1,4-dinitrobutane-2,3-diol nih.gov. While the literature extensively discusses the use of this compound as a precursor for other molecules, particularly through elimination reactions to form conjugated systems, it does not prominently feature alternative pathways for its initial synthesis nih.gov.
The focus of much of the research has been on the derivatization of this compound rather than on developing a variety of methods for its formation. For instance, the conversion of the diol to 2,3-diacetoxy-1,4-dinitrobutane and its subsequent use in elimination reactions to produce (1E,3E)-1,4-dinitro-1,3-butadiene is a well-described process nih.gov. This indicates that the scientific community has found the condensation of nitromethane and glyoxal to be an effective and established method, thereby limiting the exploration of alternative synthetic strategies for the parent diol.
Future research may uncover or develop novel synthetic methodologies for this compound, but at present, the condensation reaction remains the standard and most referenced procedure.
Chemical Reactivity and Transformation Pathways of 1,4 Dinitrobutane 2,3 Diol
Role as a Precursor for Conjugated Nitrodienes and Heterocycles
1,4-Dinitrobutane-2,3-diol serves as a key starting material in the synthesis of conjugated nitrodienes, which are valuable building blocks in modern organic synthesis. nih.govnih.gov These nitrodienes, particularly (1E,3E)-1,4-dinitro-1,3-butadiene, are utilized in cycloaddition reactions to create six-membered rings through Diels-Alder reactions. nih.gov The presence of the nitro group in the resulting structures offers a pathway for further chemical modifications. nih.gov The chemistry of these conjugated nitrodienes is an area of growing interest, as they can also be applied in [3+2] cycloaddition reactions to synthesize bis-heterocyclic systems. nih.govmdpi.com Furthermore, conjugated nitrodienes are used to produce various heterocycles through processes like 6π-electrocyclization. nih.gov The versatility of these compounds makes this compound an important precursor for synthesizing a range of nitrogen-containing molecules, including amines, hydroxylamines, and oximes. nih.gov
Esterification Reactions of the Diol Moiety
The diol functional group in this compound allows it to undergo esterification reactions. This transformation is a critical step in its conversion to other useful chemical intermediates. The acylation of the diol is the initial stage in a multi-step synthesis designed to create a conjugated system from the saturated this compound backbone. nih.govmdpi.com
A primary esterification pathway for this compound is its conversion to 2,3-diacetoxy-1,4-dinitrobutane. nih.govnih.gov This reaction transforms the hydroxyl groups of the diol into acetate (B1210297) esters. nih.gov This conversion is the first step in a two-stage process that ultimately leads to the formation of (1E,3E)-1,4-dinitro-1,3-butadiene through an elimination reaction. nih.govmdpi.com The successful synthesis of the diacetoxy intermediate is crucial for the subsequent creation of the conjugated nitrodiene system. nih.govbohrium.com
The acylation of this compound to form 2,3-diacetoxy-1,4-dinitrobutane is achieved using acetyl chloride. nih.govnih.gov Acetyl chloride serves as the acylating agent, providing the acetyl groups that esterify the diol's hydroxyl moieties. nih.gov While traditional coupling reagents like acyl chlorides are widely used for ester formation, they are noted to be sensitive to water and require specific handling conditions. nih.gov
The esterification reaction is conducted in glacial acetic acid. nih.govnih.gov The reaction mixture, containing this compound and acetyl chloride in the acidic solvent, is heated under reflux. nih.gov The process is monitored by observing the release of hydrogen chloride gas, which is a byproduct of the reaction between the alcohol and the acetyl chloride. The completion of the reaction is indicated when the evolution of HCl gas ceases. nih.gov Following the reaction, the resulting 2,3-diacetoxy-1,4-dinitrobutane ester is carefully dried, for instance, in a desiccator over phosphorus pentoxide under a vacuum, before proceeding to the next synthetic step. nih.gov
| Reactant | Reagent | Solvent/Catalyst | Condition | Product |
|---|---|---|---|---|
| This compound | Acetyl Chloride | Glacial Acetic Acid | Reflux | 2,3-Diacetoxy-1,4-dinitrobutane |
The Friedel-Crafts acylation reaction provides a general mechanistic framework for understanding the acylation process. sigmaaldrich.com In this type of reaction, a Lewis acid catalyst complexes with the chlorine atom of the acid chloride. sigmaaldrich.com This leads to the cleavage of the carbon-chlorine bond and the formation of a resonance-stabilized acylium ion. sigmaaldrich.comdocbrown.info This highly electrophilic acylium ion then reacts with the nucleophile. In the case of the esterification of this compound, the oxygen atoms of the hydroxyl groups act as the nucleophiles, attacking the electrophilic carbon of the acylium ion generated from acetyl chloride. This nucleophilic attack, followed by the loss of a proton, results in the formation of the ester linkage.
Conversion to 2,3-Diacetoxy-1,4-dinitrobutane
Elimination Reactions Leading to Conjugated Systems
The 2,3-diacetoxy-1,4-dinitrobutane synthesized from the diol is an intermediate that readily undergoes elimination reactions to form conjugated systems. nih.gov Specifically, it is transformed into (1E,3E)-1,4-dinitro-1,3-butadiene through the elimination of two molecules of acetic acid. nih.govmdpi.com This dehydro-acetylation reaction is typically carried out in the presence of a base, such as potassium bicarbonate, in a solvent like chloroform. nih.govnih.gov The elimination of the acetate groups and adjacent hydrogen atoms from the butane (B89635) backbone results in the formation of a conjugated double bond system, yielding the desired nitrodiene. nih.gov This thermal elimination of acetic acid from 1,4-dinitrobutane analogues is a common and popular method for creating conjugated nitrodienes. nih.govmdpi.com
| Reactant | Reagent/Base | Solvent | Reaction Type | Product |
|---|---|---|---|---|
| 2,3-Diacetoxy-1,4-dinitrobutane | Potassium Bicarbonate | Chloroform | Dehydro-acetylation (Elimination) | (1E,3E)-1,4-dinitro-1,3-butadiene |
Thermal Dehydro-acetylation to (1E,3E)-1,4-Dinitro-1,3-butadiene
Other Derivatization Strategies and Synthetic Applications
While the acetylation of this compound is the most documented derivatization due to its role in the synthesis of dinitrobutadiene, the diol functionality, in principle, allows for a range of other chemical modifications. These potential derivatization strategies, based on the general reactivity of vicinal diols, could lead to novel compounds with unique properties and synthetic applications.
Potential Derivatization Reactions:
Esterification with other acylating agents: The hydroxyl groups can be esterified with various acid chlorides or anhydrides to introduce different functional groups. This could be used to modify the solubility, reactivity, and biological activity of the molecule.
Formation of Ethers: The hydroxyl groups could be converted to ethers via Williamson ether synthesis. This would involve deprotonation of the diol with a strong base to form a dialkoxide, followed by reaction with an alkyl halide.
Synthesis of Cyclic Ethers: Intramolecular cyclization could potentially lead to the formation of cyclic ethers, such as derivatives of tetrahydrofuran. This would likely require conversion of the hydroxyl groups into good leaving groups.
Formation of Acetals and Ketals: Reaction with aldehydes or ketones under acidic conditions could yield cyclic acetals or ketals. These derivatives are often used as protecting groups for diols in multi-step syntheses.
Formation of Phosphate Esters: The diol could potentially be reacted with phosphorylating agents to produce phosphate esters. Such derivatives could have applications in materials science or as biologically active molecules.
Potential Synthetic Applications:
Precursors for Polymers: Diols are common monomers in the synthesis of polyesters and polyurethanes. This compound could potentially be used as a monomer to incorporate nitro groups into a polymer backbone, thereby modifying the polymer's properties (e.g., thermal stability, energetic properties).
Chiral Building Blocks: As this compound possesses two stereocenters, its enantiomerically pure forms could serve as chiral building blocks in asymmetric synthesis.
Synthesis of Heterocyclic Compounds: The functional groups of the diol and its derivatives could be utilized in the construction of various heterocyclic ring systems.
It is important to note that while these derivatization strategies are chemically plausible for a vicinal diol, specific experimental validation for this compound is not extensively reported in the available literature.
Kinetic and Thermodynamic Aspects of Reactions Involving the Diol
The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding reaction feasibility, optimizing conditions, and predicting product distributions. While comprehensive kinetic data for reactions of the diol itself are scarce, thermodynamic data for the dehydro-acetylation of its diacetate derivative have been computationally studied.
Thermodynamic Aspects of Dehydro-acetylation:
Computational studies have been performed to determine the thermodynamic parameters for the elimination of acetic acid from different isomers of 2,3-diacetoxy-1,4-dinitrobutane to yield the various geometric isomers of 1,4-dinitro-1,3-butadiene. The data indicates that the formation of the (1E,3E) isomer is the most thermodynamically favorable pathway.
| Transformation | ΔH (kcal·mol⁻¹) | ΔG (kcal·mol⁻¹) | ΔS (cal·mol⁻¹·K⁻¹) |
|---|---|---|---|
| (RR)-3a → (EE)-1 + 2AcOH | 32.89 | -1.79 | 116.31 |
| (RR)-3a → (EZ)-1 + 2AcOH | 36.52 | 1.58 | 117.18 |
| (RR)-3a → (ZZ)-1 + 2AcOH | 40.15 | 4.95 | 118.06 |
| (RS)-3a → (EE)-1 + 2AcOH | 32.06 | -2.62 | 116.31 |
| (RS)-3a → (EZ)-1 + 2AcOH | 35.69 | 0.75 | 117.18 |
| (RS)-3a → (ZZ)-1 + 2AcOH | 39.32 | 4.12 | 118.06 |
Table 1. Thermodynamic parameters of the dehydro-acetylation of 2,3-diacetoxy-1,4-dinitrobutane (3a) to 1,4-dinitro-1,3-butadiene (1), calculated in the gas phase. nih.gov
Kinetic Aspects:
If the initial deprotonation is the slow, rate-determining step, the reaction rate will be dependent on the concentrations of both the substrate and the base.
If the departure of the leaving group is the rate-determining step, the reaction kinetics can be more complex and may show a dependence on the concentration of the conjugate acid of the base.
Given the stability of the carbanion intermediate, it is plausible that the departure of the acetate leaving group is the rate-limiting step in the dehydro-acetylation of 2,3-diacetoxy-1,4-dinitrobutane. However, without experimental kinetic studies, this remains a hypothesis based on the general principles of the E1cB mechanism.
Spectroscopic and Advanced Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,4-Dinitrobutane-2,3-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The protons of the hydroxyl groups (-OH) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The methine protons (-CH) adjacent to both the hydroxyl and nitro groups are anticipated to resonate as a multiplet. The methylene (B1212753) protons (-CH₂) attached to the nitro groups would also produce a multiplet. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, two primary signals are expected for the carbon backbone of this compound. The carbons bonded to the electron-withdrawing nitro groups (-CH₂-NO₂) would be shifted downfield. Similarly, the carbons bearing the hydroxyl groups (-CH-OH) would also have a characteristic downfield chemical shift, influenced by the electronegativity of the oxygen atom.
| ¹H NMR Expected Chemical Shifts (ppm) | ¹³C NMR Expected Chemical Shifts (ppm) |
| Proton Type | Approximate Chemical Shift (δ) |
| -OH | Variable (broad singlet) |
| -CH(OH)- | Multiplet |
| -CH₂NO₂ | Multiplet |
Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.
The IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening resulting from intermolecular hydrogen bonding. The presence of the nitro groups (-NO₂) is confirmed by two strong absorption bands: one for the asymmetric stretching vibration, typically appearing around 1540-1560 cm⁻¹, and another for the symmetric stretching vibration, usually found in the 1370-1380 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkane backbone are expected in the 2850-3000 cm⁻¹ range.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Vibrational Mode |
| Hydroxyl (-OH) | 3200-3600 (broad) | O-H stretch |
| Nitro (-NO₂) | 1540-1560 (strong) | Asymmetric N-O stretch |
| Nitro (-NO₂) | 1370-1380 (strong) | Symmetric N-O stretch |
| Alkane (C-H) | 2850-3000 | C-H stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, which is a saturated aliphatic compound, significant absorption in the UV-Vis region is primarily associated with the nitro groups. Aliphatic nitro compounds typically exhibit a weak n → π* transition at longer wavelengths (around 270-280 nm) and a stronger π → π* transition at shorter wavelengths (below 210 nm). The exact position and intensity of these absorption maxima can be influenced by the solvent environment. While a related compound, (1E,3E)-1,4-dinitro-1,3-butadiene, shows a maximum absorption at 281 nm in methanol (B129727) due to its conjugated system, this compound is expected to have a much weaker absorption in this region. nih.gov
| Electronic Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
| n → π | 270 - 280 | Weak |
| π → π | < 210 | Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular weight of this compound is 180.11 g/mol . In a mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 180.
The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of functional groups. Common fragmentation pathways for nitroalkanes include the loss of the nitro group (NO₂) or a nitrous acid molecule (HNO₂). The presence of hydroxyl groups could lead to the loss of water (H₂O). The fragmentation pattern would provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule.
| Ion | m/z (expected) | Possible Identity |
| [M]⁺ | 180 | Molecular Ion |
| [M - H₂O]⁺ | 162 | Loss of water |
| [M - NO₂]⁺ | 134 | Loss of a nitro group |
| [M - HNO₂]⁺ | 133 | Loss of nitrous acid |
Chromatographic Methods for Isolation, Purification, and Reaction Monitoring
Chromatographic techniques are essential for the isolation, purification, and analysis of this compound, as well as for monitoring the progress of reactions in which it is a reactant or product.
Thin Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of chemical reactions involving this compound. For instance, in its synthesis via the condensation of nitromethane (B149229) and glyoxal (B1671930), TLC can be used to track the consumption of the starting materials and the formation of the product. nih.gov A suitable eluent system for this purpose has been reported as a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) (80:20 v/v). nih.gov The spots on the TLC plate can be visualized using an iodine chamber. nih.gov The retention factor (Rf) value of the compound will be characteristic under these specific conditions.
| Parameter | Condition |
| Stationary Phase | Silica gel |
| Mobile Phase | Cyclohexane:Ethyl Acetate (80:20 v/v) |
| Visualization | Iodine chamber |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. Due to the presence of polar hydroxyl and nitro groups, a reversed-phase HPLC method would be appropriate. This would typically involve a nonpolar stationary phase (such as C18) and a polar mobile phase.
A suitable mobile phase could be a gradient or isocratic mixture of water and an organic modifier like methanol or acetonitrile. Detection could be achieved using a UV detector set at a wavelength where the nitro groups absorb (e.g., around 210 nm or 270 nm). The retention time of this compound would be a key parameter for its identification, and the peak area would be proportional to its concentration, allowing for accurate quantification.
| Parameter | Typical Condition |
| Mode | Reversed-Phase |
| Stationary Phase | C18 |
| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient |
| Detection | UV at ~210 nm or ~270 nm |
Computational and Theoretical Investigations of 1,4 Dinitrobutane 2,3 Diol and Its Reactions
Quantum Chemical Studies on Molecular Structure, Conformation, and Energetics
Detailed quantum chemical studies focusing specifically on the conformational analysis and energetics of 1,4-Dinitrobutane-2,3-diol are not extensively covered in currently available literature. However, the methodologies for such an investigation are well-established. A thorough computational analysis would typically employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-31G(d)) to locate the lowest energy conformations of the molecule.
Such studies would involve:
Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the global minimum) and various other stable conformations (local minima).
Conformational Search: Systematically rotating the single bonds (C-C, C-O) to map the potential energy surface of the molecule, identifying all significant conformers, including anti and gauche arrangements of the nitro and hydroxyl groups.
Energy Calculations: Determining the relative energies of these conformers to predict their population distribution at a given temperature. Key factors influencing conformational preference would be intramolecular hydrogen bonding between the hydroxyl groups and with the nitro groups, as well as steric hindrance and dipole-dipole interactions.
Vibrational Frequency Analysis: This analysis confirms that the optimized structures correspond to true energy minima on the potential energy surface and provides theoretical vibrational spectra (e.g., IR and Raman) that can be compared with experimental data.
While specific data for this compound is sparse, computational studies on analogous diols and substituted butanes provide a framework for the expected complexity of its conformational landscape.
Theoretical Analysis of Reaction Mechanisms Involving this compound
The primary reactions involving this compound are its formation via condensation, its conversion to an ester, and the subsequent elimination to form a conjugated diene. Theoretical analysis is key to elucidating the step-by-step electronic and structural changes during these processes.
This compound is synthesized through a base-catalyzed condensation reaction between two equivalents of nitromethane (B149229) and one equivalent of glyoxal (B1671930). nih.govresearchgate.net This transformation is a classic example of the Henry reaction (or nitro-aldol reaction).
The generally accepted mechanistic pathway, which can be modeled computationally, proceeds as follows:
Deprotonation: A base removes an acidic α-proton from nitromethane (CH₃NO₂) to form a resonance-stabilized nitronate anion (⁻CH₂NO₂). This is the nucleophile in the reaction.
Nucleophilic Attack: The nitronate anion performs a nucleophilic attack on one of the carbonyl carbons of glyoxal (CHO-CHO). This forms a new carbon-carbon bond and creates a tetrahedral intermediate with an alkoxide ion.
Protonation: The alkoxide is protonated by a proton source (e.g., the conjugate acid of the base or solvent) to yield a nitro-alcohol intermediate.
Repeat Sequence: The process is repeated on the second carbonyl group of the intermediate with a second equivalent of nitronate anion, ultimately forming the this compound product after a final protonation step.
Computational modeling of this pathway would involve locating the transition state for each nucleophilic attack and calculating the activation energies to understand the reaction kinetics.
This compound can be converted into 2,3-diacetoxy-1,4-dinitrobutane through esterification, for example, using acetyl chloride in glacial acetic acid. nih.govmdpi.com While specific theoretical studies on this reaction are not available, the mechanism is a standard nucleophilic acyl substitution.
The theoretical pathway involves:
Nucleophilic Attack: A lone pair of electrons on one of the hydroxyl oxygens of the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride.
Tetrahedral Intermediate Formation: This attack breaks the C=O π bond, forming a tetrahedral intermediate with a positive charge on the attacking oxygen and a negative charge on the former carbonyl oxygen.
Leaving Group Departure: The intermediate collapses, reforming the C=O double bond and expelling the chloride ion as a leaving group.
Deprotonation: A base (e.g., another alcohol molecule or solvent) removes the proton from the oxonium ion to yield the final ester product and a molecule of HCl.
Second Esterification: The process is repeated at the second hydroxyl group to form the di-esterified product.
The elimination of two molecules of acetic acid from 2,3-diacetoxy-1,4-dinitrobutane in the presence of a base like potassium bicarbonate leads to the formation of (1E,3E)-1,4-dinitro-1,3-butadiene. nih.gov This reaction is a crucial step in creating the conjugated nitro-diene system. The presence of electron-withdrawing nitro groups makes the protons on the adjacent carbons (C1 and C4) highly acidic, and the acetate (B1210297) group is a relatively poor leaving group, which are conditions that strongly favor an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. wikipedia.org
The E1cB pathway proceeds in two steps:
Carbanion Formation: A base removes an acidic proton from the carbon adjacent to the nitro group, forming a carbanion intermediate. This is the conjugate base of the starting material. The carbanion is resonance-stabilized by the adjacent nitro group. This is the fast step.
Leaving Group Loss: The lone pair of the carbanion moves to form a carbon-carbon π bond, expelling the acetate leaving group. This is typically the slow, rate-determining step.
This process occurs twice to form the two double bonds of the conjugated diene. Computational studies have been performed to analyze the thermodynamics of this elimination reaction. Using the B3LYP/6-31G(d) model, calculations show that the formation of the (1E,3E) isomer of 1,4-dinitro-1,3-butadiene is the most thermodynamically favored outcome, regardless of the stereochemistry of the starting diacetate. nih.gov
| Reactant Isomer | Product Isomer | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
|---|---|---|---|---|
| (RR)-diacetate | (1E,3E) | 36.9 | 79.4 | 13.3 |
| (1E,3Z) | 39.2 | 79.9 | 15.4 | |
| (1Z,3Z) | 41.6 | 79.2 | 18.0 | |
| (RS)-diacetate | (1E,3E) | 37.1 | 79.4 | 13.5 |
| (1E,3Z) | 39.4 | 79.9 | 15.6 | |
| (1Z,3Z) | 41.8 | 79.2 | 18.2 |
The data clearly indicates that the Gibbs free energy change (ΔG) is lowest for the formation of the (1E,3E) product, making it the most spontaneous and favorable pathway.
Application of Conceptual Density Functional Theory (CDFT) to Reactivity
Conceptual Density Functional Theory (CDFT) is a powerful framework used to understand and predict chemical reactivity based on quantities derived from the electron density. mdpi.com It defines global and local reactivity indices such as electronic chemical potential, hardness, softness, electrophilicity (ω), and nucleophilicity (N). These indices help to classify molecules and predict their behavior in chemical reactions.
While CDFT studies have not been specifically reported for this compound, this theoretical tool has been applied to its derivatives, such as (1E,3E)-1,4-dinitro-1,3-butadiene, to understand their reactivity. mdpi.com For example, an analysis of the diene product would reveal its electrophilic/nucleophilic character, which is crucial for predicting its behavior in subsequent reactions like cycloadditions. The presence of two electron-withdrawing nitro groups is expected to give the resulting diene a strong electrophilic character.
Molecular Electron Density Theory (MEDT) in Elucidating Reaction Course
Molecular Electron Density Theory (MEDT) is a modern theory of chemical reactivity that posits that the changes in electron density, rather than molecular orbital interactions, are responsible for the feasibility of a chemical reaction. mdpi.com MEDT analyses, often involving the topological analysis of the Electron Localization Function (ELF), provide deep insights into the actual bond-forming and bond-breaking processes along a reaction pathway.
MEDT has been successfully applied to understand the reactivity of conjugated nitrodienes, which are directly synthesized from this compound. nih.govmdpi.com An MEDT study of the elimination reaction would analyze the flow of electron density from the developing carbanion towards the C-C bond and the simultaneous breaking of the C-O bond of the leaving group. For subsequent reactions of the resulting diene, MEDT can be used to characterize its electronic structure and predict its reactivity and selectivity in processes like Diels-Alder or [3+2] cycloadditions. mdpi.com These studies help to explain why certain reaction pathways are preferred over others by examining the electronic flux and the stability of intermediates and transition states.
Electronic Structure Analysis (e.g., Electron Localization Function (ELF), Natural Population Analysis (NPA), Molecular Electrostatic Potential (MEP)) for Reactivity Prediction
Computational and theoretical investigations provide profound insights into the reactivity and electronic characteristics of molecules. For this compound, while specific comprehensive studies are not extensively detailed in available literature, the application of standard theoretical methods such as Electron Localization Function (ELF), Natural Population Analysis (NPA), and Molecular Electrostatic Potential (MEP) mapping can be used to predict its chemical behavior. These analyses are crucial for understanding the distribution of electrons and identifying reactive sites within the molecule.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a powerful quantum chemical tool used to visualize the spatial localization of electrons in a molecule, providing a clear picture of chemical bonds and lone pairs. wikipedia.org It maps the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org An ELF analysis for this compound would be expected to clearly delineate the core and valence electrons and to characterize the nature of the covalent bonds and lone pairs, which is often described as a "faithful visualization of VSEPR theory in action". wikipedia.org
The analysis would reveal distinct basins of localization corresponding to:
C-C and C-H bonds: Showing typical covalent single bond characteristics.
C-N bonds: Illustrating the connection of the electron-withdrawing nitro groups to the carbon backbone.
N-O bonds: Within the nitro groups, showing polarized covalent character.
C-O and O-H bonds: Of the hydroxyl groups, indicating significant polarization due to the high electronegativity of oxygen.
Lone Pairs: High localization would be observed around the oxygen atoms of both the nitro and hydroxyl groups.
This topological analysis helps in understanding the bond strengths and the regions of high electron density that are likely to participate in chemical reactions. researchgate.net
Natural Population Analysis (NPA)
Natural Population Analysis is a method used to calculate the distribution of electron density among the atoms in a molecule, resulting in the assignment of partial atomic charges. This analysis is vital for understanding the electronic effects of substituent groups and predicting the molecule's polarity and reactive sites.
For this compound, the presence of highly electronegative oxygen and nitrogen atoms leads to a significant polarization of the molecule. The two nitro (-NO₂) groups and two hydroxyl (-OH) groups are strong electron-withdrawing groups. Consequently, an NPA would predict:
Negative Charges: A substantial accumulation of negative charge on the oxygen and nitrogen atoms.
Positive Charges: The carbon atoms directly bonded to the nitro and hydroxyl groups (C2 and C3) would carry a significant partial positive charge. The carbons at the ends of the chain (C1 and C4) would also be positively charged due to the adjacent nitro groups. The hydrogen atoms of the hydroxyl groups would be highly positive, making them acidic.
This charge distribution indicates that the oxygen atoms are nucleophilic centers, while the electron-deficient carbon and hydrogen atoms are potential electrophilic centers.
Table 1: Predicted Natural Population Analysis (NPA) Charges for Key Atoms in this compound
Note: The following values are illustrative, based on the known electronegativity and inductive effects of the functional groups, and represent a qualitative prediction of the charge distribution.
| Atom | Predicted Partial Charge (e) | Implication for Reactivity |
| O (in -NO₂) | Strongly Negative | Site for electrophilic attack. |
| N (in -NO₂) | Positive | Influenced by bonding to two highly electronegative oxygen atoms. |
| O (in -OH) | Strongly Negative | Nucleophilic center, potential proton acceptor. |
| H (in -OH) | Strongly Positive | Acidic proton, susceptible to deprotonation by a base. |
| C2, C3 | Strongly Positive | Electrophilic centers, susceptible to nucleophilic attack. |
| C1, C4 | Positive | Electrophilic centers, influenced by the adjacent nitro groups. |
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map represent different values of the electrostatic potential:
Red: Indicates regions of most negative electrostatic potential, rich in electrons, and are favored sites for electrophilic attack.
Blue: Indicates regions of most positive electrostatic potential, electron-poor, and are favored sites for nucleophilic attack.
Green/Yellow: Represents regions of near-zero or intermediate potential.
For this compound, the MEP map would be expected to show deep red regions around the oxygen atoms of the four nitro groups and the two hydroxyl groups. These areas represent the highest electron density and are the most likely sites to interact with electrophiles or act as hydrogen bond acceptors. Conversely, intense blue regions would be located around the hydrogen atoms of the hydroxyl groups, highlighting their acidity and susceptibility to attack by nucleophiles or bases. The carbon skeleton would likely show a lesser degree of positive potential.
This visual information is critical for predicting regioselectivity in polar reactions. For instance, the conversion of this compound to its derivative, (1E,3E)-1,4-dinitro-1,3-butadiene, involves reactions at the hydroxyl groups, which is consistent with the predictions from MEP analysis. nih.gov
Table 2: Summary of Electronic Structure Analyses and Reactivity Predictions
| Analysis Method | Key Findings for this compound | Predicted Reactivity |
| ELF | High electron localization on oxygen lone pairs and in polarized covalent bonds (N-O, C-O, O-H). | The lone pairs on oxygen atoms are available for donation, acting as nucleophiles or bases. The polarized bonds are sites of potential cleavage. |
| NPA | Significant negative charge on all oxygen atoms. Significant positive charge on C2, C3, and the hydroxyl hydrogens. | Oxygen atoms are primary nucleophilic sites. Hydroxyl hydrogens are acidic. Carbons C2 and C3 are electrophilic. |
| MEP | Regions of strong negative potential (red) over the oxygen atoms. Regions of strong positive potential (blue) over the hydroxyl hydrogens. | The molecule will likely be attacked by electrophiles at the oxygen atoms and by nucleophiles/bases at the acidic hydroxyl hydrogen atoms. |
Environmental Fate and Transformation Studies Academic Perspectives
Potential Biodegradation Pathways and Metabolites
A thorough search of academic databases and scientific journals yielded no studies focused on the biodegradation of 1,4-Dinitrobutane-2,3-diol. Consequently, there is no published information regarding its potential metabolic pathways in microorganisms or other biological systems. Research has not yet identified any specific metabolites that may result from the biotic degradation of this compound.
Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis)
There is currently no available scientific literature detailing the abiotic transformation of this compound. Specific data on its susceptibility to hydrolysis under various pH conditions or its potential for photolytic degradation when exposed to sunlight are absent from published research. Therefore, its persistence or transformation through these non-biological processes in the environment remains uncharacterized.
Adsorption and Mobility Characteristics in Environmental Compartments
No academic studies were found that investigate the adsorption and mobility of this compound in soil, sediment, or other environmental matrices. As a result, key parameters used to predict environmental transport, such as soil organic carbon-water (B12546825) partitioning coefficients (Koc), are not available. The potential for this compound to leach into groundwater or sorb to particulate matter has not been scientifically evaluated.
Future Research Directions and Unexplored Avenues
Development of Novel, More Efficient, and Sustainable Synthetic Methodologies
The predominant method for synthesizing 1,4-Dinitrobutane-2,3-diol involves the condensation reaction between nitromethane (B149229) and glyoxal (B1671930) in the presence of a base. nih.govgrowingscience.commdpi.com While effective, this method presents opportunities for improvement in efficiency, sustainability, and control over stereochemistry.
Future research should focus on:
Catalytic Approaches: The development of novel catalytic systems, such as organocatalysts or metal-based catalysts, could offer enhanced control over the reaction's stereoselectivity, leading to specific diastereomers of the diol. This would be a significant advancement, as the current base-catalyzed methods typically yield mixtures.
Flow Chemistry: Implementing continuous flow synthesis processes could provide superior control over reaction parameters (temperature, pressure, stoichiometry), potentially leading to higher yields, improved safety by minimizing the accumulation of unstable intermediates, and easier scalability.
Biocatalysis: Exploring enzymatic pathways for the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes such as nitroaldolases could potentially be engineered to accept glyoxal and nitromethane as substrates.
| Synthetic Approach | Current Method (Base-Catalyzed) | Proposed Future Directions |
| Catalyst | Stoichiometric base (e.g., NaOH, KOH) | Asymmetric organocatalysts, transition metal complexes, engineered enzymes |
| Process | Batch reaction | Continuous flow chemistry |
| Stereocontrol | Low to moderate | Potentially high |
| Sustainability | Use of strong bases, solvent extraction | Recyclable catalysts, aqueous media, reduced waste generation |
Exploration of New Reactivity Modes and Derivatizations beyond Known Applications
Currently, the primary documented derivatization of this compound is its acylation to 2,3-diacetoxy-1,4-dinitrobutane, which serves as a precursor for (1E,3E)-1,4-dinitro-1,3-butadiene via an elimination reaction. nih.govmdpi.comsemanticscholar.org However, the bifunctional nature of the molecule allows for a much wider range of chemical transformations that remain largely unexplored.
Future avenues for exploration include:
Hydroxyl Group Chemistry: The two hydroxyl groups can be targeted for various reactions beyond simple acylation. This includes etherification, formation of cyclic acetals or ketals, silylation, and conversion to leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions. These derivatizations could lead to new polymers, ligands, or energetic materials.
Nitro Group Transformations: The nitro groups are versatile functional handles. Research into their selective reduction could yield valuable aminodiols or nitro-amino alcohols, which are important building blocks in medicinal chemistry. The Nef reaction could be explored to convert the nitro groups into carbonyl functionalities, opening another pathway to diverse molecular architectures.
Cyclization Reactions: The 1,4-relationship of the nitro groups and the 2,3-diol functionality could be exploited to synthesize novel heterocyclic compounds, such as substituted dioxanes, piperazines, or pyrrolidines, which are common scaffolds in pharmaceuticals and agrochemicals.
Advanced Computational Modeling for Predictive Organic Chemistry and Material Design
Computational chemistry has been employed to study the thermodynamics of the dehydro-acetylation of 2,3-diacetoxy-1,4-dinitrobutane. nih.govsemanticscholar.orgresearchgate.net This application can be significantly expanded to guide future experimental work.
Key areas for advanced computational modeling include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for novel synthetic methods, helping to optimize conditions and predict outcomes.
Predictive Material Properties: In silico screening of hypothetical derivatives of this compound can predict their physical and chemical properties. This is particularly relevant for designing new energetic materials, where properties like density, heat of formation, and sensitivity can be estimated before undertaking challenging and potentially hazardous synthesis.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra for novel derivatives can aid in their structural characterization and confirmation during experimental studies.
| Computational Focus Area | Objective | Potential Impact |
| Mechanism Modeling (DFT) | Elucidate reaction pathways and transition states for new syntheses. | Accelerate reaction optimization; guide catalyst design. |
| Property Prediction | Forecast properties (e.g., density, stability) of new derivatives. | Prioritize synthetic targets for applications like energetic materials. |
| Conformational Analysis | Understand the 3D structure and stereoisomer stability. | Inform stereoselective synthesis design and explain reactivity. |
Integration of Green Chemistry Principles in Synthesis and Transformation
Applying the principles of green chemistry to the lifecycle of this compound is a critical area for future research, aiming to reduce the environmental impact of its synthesis and use.
Future research should prioritize:
Benign Solvents: The current synthesis often involves extraction with organic solvents like nitromethane, toluene, or diethyl ether. nih.gov Research into alternative, greener solvents (e.g., water, supercritical CO₂, bio-derived solvents) or solvent-free conditions is needed.
Atom Economy: Developing new reactions and derivatizations that maximize the incorporation of atoms from the reactants into the final product. Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents.
Renewable Feedstocks: Investigating the possibility of deriving starting materials like glyoxal from renewable biomass sources instead of petrochemicals would significantly improve the sustainability profile of the compound.
Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation or sonication, could potentially reduce reaction times and energy consumption compared to conventional heating.
Structural Modifications and Analog Development for Targeted Applications
Systematic modification of the this compound scaffold can lead to a wide array of new molecules with tailored properties. Developing a library of analogs is a promising strategy for discovering new functional molecules.
Potential modifications and applications include:
Alkyl-Substituted Analogs: Introducing alkyl groups on the butane (B89635) backbone, creating analogs like 2,3-dimethyl-2,3-dinitrobutane, can alter steric hindrance and electronic properties, which is relevant in the design of energetic materials and polymerization initiators. sigmaaldrich.comscbt.com
Functional Group Replacement: Replacing the hydroxyl groups with other functionalities, such as amino groups to form 1,4-diaminobutane-2,3-diol (B13596322) nih.gov or thiol groups to create 1,4-dimercaptobutane-2,3-diol, nih.gov would produce analogs with distinct chemical reactivity and potential applications as ligands or reducing agents.
Nitrate Ester Analogs: Nitration of the hydroxyl groups, a common strategy for increasing the energy content of molecules, could lead to potent energetic materials, similar to the high-density energetic material SMX (1,4-dinitrato-2,3-dinitro-2,3-bis(nitratomethylene)butane). researchgate.netmdpi.com
Q & A
Basic: What are the optimized synthetic conditions for 1,4-Dinitrobutane-2,3-diol, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis of this compound can be optimized by adjusting reaction pH, base selection, and post-reaction handling. Evidence suggests replacing NaOH with KOH at pH ≤ 5 increases yield due to enhanced reaction kinetics and reduced side reactions . Immediate acidification after substrate addition prevents decomposition (e.g., darkening), while reaction time is minimized to avoid intermediate instability. Post-synthesis, extraction efficiency is critical; solvent polarity and pH-dependent partitioning should be tested (e.g., dichloromethane vs. ethyl acetate) to isolate the product effectively .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Comprehensive characterization requires multi-modal analysis:
- Structural Confirmation : - and -NMR for functional group identification, supplemented by single-crystal X-ray diffraction for stereochemical resolution .
- Thermal Stability : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess decomposition thresholds and phase transitions .
- Spectroscopic Validation : FT-IR for nitro and hydroxyl group signatures, and HRMS for molecular mass accuracy (±5 ppm) .
Advanced: How can contradictions in spectroscopic or thermal data be resolved during analysis?
Methodological Answer:
Data discrepancies often arise from impurities, polymorphic forms, or instrumental artifacts. To resolve these:
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere for thermal analysis to avoid oxidation) .
- Computational Modeling : Use Molecular Electron Density Theory (MEDT) to predict electronic structures and compare with experimental NMR/IR spectra .
- Anomaly Investigation : Apply sensitivity analyses (e.g., varying scan rates in DSC) to identify kinetic vs. thermodynamic behavior .
Advanced: What computational approaches predict the reactivity and toxicity of this compound?
Methodological Answer:
- Reactivity Prediction : MEDT simulations map electron density distributions to identify nucleophilic/electrophilic sites, guiding reaction pathway design .
- ADME/PASS Profiling : Predict absorption, distribution, and toxicity using Quantitative Structure-Activity Relationship (QSAR) models. For example, PASS simulations can flag potential mutagenicity or organ-specific toxicity .
- Ecotoxicity Assessment : Daphnia magna assays (e.g., 48h EC = 27 mg/L) combined with log (-0.48) evaluate environmental persistence and aquatic risks .
Advanced: How to design stability studies for this compound under varying conditions?
Methodological Answer:
- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 2–9) with HPLC monitoring to identify hydrolysis-sensitive regimes .
- Thermal Degradation : Isothermal TGA at 25–150°C quantifies decomposition rates, while Arrhenius modeling extrapolates shelf-life under storage conditions .
- Light Sensitivity : UV-Vis spectroscopy under controlled irradiation (e.g., 254 nm) detects photolytic byproducts, guiding storage in amber glass .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Acute Toxicity Mitigation : Rat oral LD = 400 mg/kg necessitates PPE (gloves, goggles) and fume hood use to prevent inhalation/respiratory irritation .
- QSAR-Based Risk Assessment : Prioritize in vitro assays (e.g., Ames test) if QSAR flags mutagenicity. Note that IARC classifies no carcinogenic risk at ≥0.1% .
- Waste Management : Neutralize acidic byproducts before disposal, and avoid aqueous release due to moderate Daphnia toxicity .
Advanced: How to investigate the reaction mechanism of this compound in nitro-group transformations?
Methodological Answer:
- Isotopic Labeling : Use -labeled precursors to track nitro-group participation in reduction or substitution reactions via -NMR .
- Kinetic Isotope Effects (KIE) : Compare in proton-transfer steps to distinguish between concerted or stepwise mechanisms .
- Computational Transition State Analysis : Density Functional Theory (DFT) identifies intermediates and activation energies, validated by experimental rate constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
